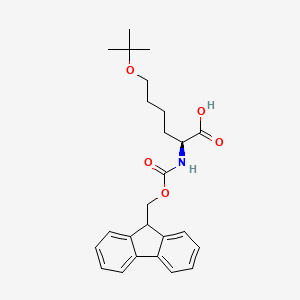

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid

CAS No.: 1354752-71-8

Cat. No.: VC11681112

Molecular Formula: C25H31NO5

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354752-71-8 |

|---|---|

| Molecular Formula | C25H31NO5 |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid |

| Standard InChI | InChI=1S/C25H31NO5/c1-25(2,3)31-15-9-8-14-22(23(27)28)26-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

| Standard InChI Key | JHVAEFIVCBTPPD-QFIPXVFZSA-N |

| Isomeric SMILES | CC(C)(C)OCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid, also identified by the CAS number 1354752-71-8, is a white to off-white crystalline powder with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . Its structural features include:

-

A hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group.

-

A tert-butoxy (-O-t-Bu) moiety at the sixth carbon, providing steric protection to the adjacent methylene group.

The compound’s IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid, reflects its stereochemistry and functional group arrangement . Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 425.52 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Storage Temperature | 2–8°C | |

| CAS Number | 1354752-71-8 | |

| InChI Key | JHVAEFIVCBTPPD-QFIPXVFZSA-N |

Stereochemical Considerations

The (S)-configuration at the second carbon ensures compatibility with natural L-amino acids during peptide chain elongation. This stereochemical fidelity is critical for maintaining the structural integrity of synthetic peptides intended for biological applications . The tert-butoxy group’s bulkiness further prevents undesired side reactions, such as oxidation or nucleophilic attacks, during synthesis .

Role in Solid-Phase Peptide Synthesis (SPPS)

Protective Group Strategy

In SPPS, the Fmoc group serves as a temporary protective moiety for the α-amino group, removable under mild basic conditions (e.g., 20% piperidine in DMF). Conversely, the tert-butoxy group acts as a permanent protective group for the carboxylic acid, stable under Fmoc deprotection conditions but cleavable via strong acids like trifluoroacetic acid (TFA) . This orthogonal protection scheme allows sequential peptide elongation without compromising acid-sensitive residues.

Coupling Efficiency and Compatibility

The compound’s compatibility with standard coupling reagents, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HATU, ensures high coupling yields (>95%) in automated synthesizers . Its hydrophobic tert-butoxy group enhances solubility in organic solvents, facilitating homogeneous reaction conditions and reducing aggregation issues common in long-chain peptide synthesis.

Applications in Biomedical Research

Targeted Drug Delivery Systems

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid has been employed in synthesizing cyclic RGD (cRGD) peptides, which exhibit high affinity for αvβ3 integrins overexpressed in tumor vasculature. In a landmark study, cRGD-functionalized superparamagnetic iron oxide nanoparticles (SPIONs) conjugated with doxorubicin (DOX) and labeled with Cu demonstrated dual-mode PET/MR imaging capabilities and targeted drug delivery in murine cancer models . The compound’s tert-butoxy group enabled precise spatial orientation of the cRGD motif, optimizing receptor binding efficiency.

Autoimmune Disease Research

The compound’s derivatives have been instrumental in studying immune responses to post-translationally modified peptides. For instance, homocitrullinated peptides synthesized using this building block revealed cross-reactivity with anti-citrullinated protein antibodies (ACPAs) in rheumatoid arthritis (RA) patients, providing insights into disease pathogenesis . In DR4-transgenic mouse models, these peptides elicited sex-specific immune responses, highlighting hormonal influences on RA progression .

HIV-1 Pathogenesis Studies

Researchers utilized the compound to synthesize peptides mimicking the Nef protein of HIV-1, which downregulates MHC-I expression via interactions with PACS-1 and PACS-2. Structural analysis of these peptides identified critical binding domains, informing the development of inhibitors targeting viral immune evasion mechanisms .

Industrial and Large-Scale Production

Synthesis Protocols

Industrial production involves a multi-step process:

-

Amino Group Protection: The α-amino group of 2-amino-6-tert-butoxy-hexanoic acid is protected with Fmoc-Cl (Fmoc chloride) in the presence of a base like triethylamine.

-

Purification: Crude product is purified via flash chromatography or recrystallization to achieve >99% purity.

-

Quality Control: Analytical techniques such as HPLC and mass spectrometry validate chemical identity and purity .

Future Directions and Innovations

Peptide-Based Therapeutics

Ongoing research explores the compound’s utility in synthesizing stapled peptides—structurally stabilized analogs with enhanced protease resistance and cellular uptake. Preliminary data suggest applications in targeting undruggable protein-protein interactions in oncology .

Nanomaterials and Diagnostics

Integration of (S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid into self-assembling peptide hydrogels shows promise for 3D cell culture and sustained drug release platforms. Additionally, its derivatization with fluorescent probes enables real-time tracking of peptide-drug conjugates in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume